molecular formula C7H4Br2F2O B2913753 1,3-Dibromo-5-(difluoromethoxy)benzene CAS No. 433939-48-1

1,3-Dibromo-5-(difluoromethoxy)benzene

Cat. No. B2913753
CAS RN: 433939-48-1
M. Wt: 301.913
InChI Key: SZRPGGXNTIUCCQ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(difluoromethoxy)benzene is a chemical compound with the molecular formula C7H4Br2F2O and a molecular weight of 301.913 . It is used for scientific research needs .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two bromine atoms and one difluoromethoxy group attached to it .

Scientific Research Applications

1,3-Dibromo-5-(difluoromethoxy)benzene is a chemical compound with potential applications across various scientific disciplines, including organic synthesis, material science, and environmental chemistry. While the direct references to this specific compound in scientific literature are limited, understanding its potential can be extrapolated from studies focusing on similar brominated and fluorinated benzene derivatives and their roles in supramolecular chemistry, polymer processing, and environmental remediation.

Supramolecular Chemistry and Material Science

The structural and electronic properties of brominated and fluorinated benzene derivatives make them valuable in the field of supramolecular chemistry. These compounds often serve as building blocks for the construction of complex molecular architectures with specific functions, such as nanoscale assembly and molecular recognition processes. The incorporation of fluorine atoms, in particular, can enhance the stability and modify the electronic properties of these supramolecular structures, making them suitable for applications in nanotechnology and material science. One example of a related compound's application in this area is benzene-1,3,5-tricarboxamide, a molecule known for its ability to self-assemble into one-dimensional structures stabilized by hydrogen bonding, demonstrating the potential of brominated and fluorinated benzene derivatives in similar applications (S. Cantekin, T. D. de Greef, A. Palmans, 2012).

Environmental Chemistry and Biodegradation

In the realm of environmental chemistry, the study of brominated and fluorinated compounds, including those similar to this compound, focuses on understanding their behavior and fate in the environment. These compounds often exhibit unique properties due to their halogenated components, affecting their volatility, biodegradation potential, and environmental persistence. Research on the biodegradation aspects of polycyclic aromatic hydrocarbons (PAHs), for instance, provides insights into the microbial degradation processes that could be relevant for similar brominated and fluorinated benzene derivatives. Understanding these processes is crucial for assessing the environmental impact of these compounds and developing strategies for their remediation (A. K. Haritash, C. Kaushik, 2009).

Safety and Hazards

1,3-Dibromo-5-(difluoromethoxy)benzene may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,3-dibromo-5-(difluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRPGGXNTIUCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a tared, sealed 350 mL round-bottomed pressure flask containing a solution of 3,5-dibromophenol (10.0 g, 39.7 mmol; see Example 27(ii) above) in 2-propanol (100 mL) and 30% KOH (80 mL) at −78° C. was added chlorodifluoromethane via bubbling for 15 min through the septum. The septum was replaced with a Teflon stopper and the flask was then sealed and allowed to warm to room temperature where the flask was weighed and determined to contain 12.0 g (138 mmol) of chlorodifluoromethane. The solution was refluxed overnight in an oil bath set at 80° C. The flask was cooled to room temperature, the pressure cautiously released and the contents diluted with H2O (200 mL). The aqueous layer was extracted with CHCl3 (2×150 mL), then the combined organics were dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by Kugelrohr distillation at 80° C. at 0.2 mm Hg to afford the sub-title compound (9.6 g, 80%) as clear liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
80%

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